molecular formula C12H12N2O3 B071110 2-Hydroxy-pbd-5,11-dione CAS No. 182823-26-3

2-Hydroxy-pbd-5,11-dione

Cat. No.: B071110
CAS No.: 182823-26-3
M. Wt: 232.23 g/mol
InChI Key: QMZBNOQLELVDQU-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-pbd-5,11-dione, also known by its IUPAC name (2R,11aS)-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, is a compound with significant interest in the field of chemical research. This compound is characterized by its molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . It is typically found as a white powder and is known for its stability under standard storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-pbd-5,11-dione involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a benzodiazepine precursor in the presence of a suitable catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-pbd-5,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-pbd-5,11-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-pbd-5,11-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 2-Hydroxy-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione
  • 2-Hydroxy-1,4-benzodiazepine-5,11-dione
  • 2-Hydroxy-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione

Comparison: 2-Hydroxy-pbd-5,11-dione is unique due to its specific structural features, such as the presence of a hydroxyl group and the fused pyrrole-benzodiazepine ring system. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(6aS,8R)-8-hydroxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-7-5-10-11(16)13-9-4-2-1-3-8(9)12(17)14(10)6-7/h1-4,7,10,15H,5-6H2,(H,13,16)/t7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZBNOQLELVDQU-XCBNKYQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)NC3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.